![molecular formula C6H8N2O B3111870 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole CAS No. 1864016-55-6](/img/structure/B3111870.png)
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
Overview
Description
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole is a heterocyclic compound with the molecular formula C6H8N2O. It is characterized by a fused ring system consisting of a pyrazole ring and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction typically requires mild to moderate conditions, such as room temperature or slightly elevated temperatures, and can be catalyzed by acids or bases.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where different substituents can be introduced onto the pyrazole or tetrahydropyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Medicinal Chemistry
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole derivatives have shown promising potential as pharmaceutical agents. They are particularly noted for their roles in:
- Anti-inflammatory Agents : Various derivatives have been developed to inhibit inflammatory pathways. For instance, compounds derived from this structure have demonstrated significant activity against inflammatory markers in cell models .
- Anticancer Activity : Recent studies have highlighted the anticancer potential of these compounds. For example, indolyl-substituted derivatives exhibited IC50 values of 7.01 µM against HeLa cancer cells and 14.31 µM against MCF-7 cells, indicating strong cytotoxic effects .
- Neurological Disorders : Research indicates that certain derivatives may target neurological conditions by modulating neurotransmitter systems.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for:
- Building Blocks for Drug Synthesis : The compound is utilized to synthesize various drug intermediates, including those targeting protein kinases and other critical biological pathways .
- Synthetic Versatility : Its reactivity allows for selective modifications that enhance biological activity and improve pharmacokinetic properties.
Biological Studies
The structural features of this compound make it a valuable tool in biological research:
- Enzyme Inhibition Studies : The compound is employed to study enzyme interactions and inhibition mechanisms due to its ability to form covalent bonds with nucleophilic sites on enzymes.
- Receptor Binding Studies : Its binding affinity to various receptors has been explored to understand its pharmacodynamics better.
Industrial Applications
Beyond medicinal uses, this compound has applications in the industrial sector:
- Agrochemicals : It is used in the development of agrochemical agents due to its stability and reactivity.
- Materials Science : The compound's properties are being investigated for potential applications in materials science, particularly in creating novel materials with specific functional characteristics.
Data Tables
Case Studies
- Anticancer Activity Study : A study conducted by Wang et al. synthesized a series of indolyl-substituted this compound derivatives and assessed their anticancer activities using MTT assays on various cancer cell lines. The results indicated significant cytotoxicity against multiple cancer types with promising IC50 values .
- Synthesis Methodology : A novel synthetic route was developed for creating this compound-3-carboxylic acid using safer reagents and optimized conditions that improved yield and reproducibility compared to previous methods that involved hazardous materials .
Mechanism of Action
The mechanism of action of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole include other pyrazole derivatives such as:
- Celecoxib
- Rimonabant
- Sulfaphenazole
- Penthiopyrad
Uniqueness
What sets this compound apart is its fused ring system, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable scaffold for developing new compounds with specific functions.
Biological Activity
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique fused ring structure characterized by its molecular formula . This structural configuration contributes to its distinctive chemical and physical properties, influencing its reactivity and interactions with biological targets.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in disease pathways.
- Receptor Modulation : It may affect receptor activity that regulates cellular functions.
- Cellular Pathway Alteration : The compound's derivatives can lead to significant changes in cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties against various human cancer cell lines.
Case Studies
- Antitumor Efficacy : A series of derivatives were tested against four human cancer cell lines (MCF-7, EC-109, HGC-27) and showed notable cytotoxic effects. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
- Mechanism of Action in Cancer Cells : The compound was found to induce autophagy in A549 lung cancer cells without causing apoptosis. This suggests a potential for selective targeting of cancerous cells while sparing normal cells .
- Inhibition of Tubulin Polymerization : Some studies indicated that certain derivatives act as tubulin polymerization inhibitors. This mechanism is crucial for disrupting cancer cell division and growth .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens.
Antibacterial Effects
- In Vitro Studies : The compound exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects comparable to standard antibiotics like ampicillin .
Antifungal Activity
- Fungal Inhibition : It showed significant antifungal activity against Candida albicans, with studies reporting effective inhibition at low concentrations (MIC = 4 µg/L) .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | Key Findings |
---|---|---|
Anticancer | MCF-7, EC-109 | IC50 values lower than cisplatin; induces autophagy |
Antibacterial | S. aureus, E. coli | MIC values comparable to ampicillin |
Antifungal | C. albicans | Effective inhibition at low concentrations |
Future Directions
Given the promising biological activities observed in vitro and preliminary in vivo studies, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings for cancer treatment and infectious diseases.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUWXXNYXLXCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258353-57-0 | |
Record name | 1H,4H,6H,7H-pyrano[4,3-c]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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